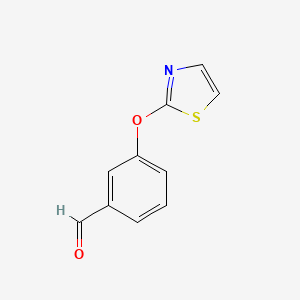

3-(1,3-Thiazol-2-yloxy)benzaldehyde

Description

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yloxy)benzaldehyde |

InChI |

InChI=1S/C10H7NO2S/c12-7-8-2-1-3-9(6-8)13-10-11-4-5-14-10/h1-7H |

InChI Key |

PXZVFDQJUMNBSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CS2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1,3-thiazol-2-yl)benzaldehyde with key analogs in terms of structure, synthesis, and biological relevance:

Key Insights :

Structural Diversity :

- The thiazole moiety in 3-(1,3-thiazol-2-yl)benzaldehyde distinguishes it from fluoronaphthyl or benzodioxine-based analogs. The presence of the aldehyde group offers reactivity for further derivatization, unlike the amide or hydrazone groups in other compounds .

- Chlorine substituents in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide enhance its bioactivity, likely due to increased lipophilicity and receptor binding .

Synthetic Complexity :

- 3-(1,3-Thiazol-2-yl)benzaldehyde’s synthesis is less documented compared to thiazole-amides (e.g., ) or hydrazones (e.g., ), which utilize well-established amidation or condensation protocols.

- Benzodioxine-thiadiazole derivatives require multi-component reactions, increasing synthetic complexity relative to simpler thiazole-aldehydes .

Pyrrole-hydrazone derivatives () exhibit spasmolytic activity, highlighting the importance of hydrazone linkages in modulating smooth muscle function.

Q & A

Q. What are the established synthetic routes for 3-(1,3-Thiazol-2-yloxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing a substituted benzaldehyde derivative with a thiazole-containing precursor in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, substituted benzaldehydes react with thiazole derivatives under reflux for 4–6 hours, followed by solvent evaporation and purification by recrystallization or column chromatography . Key parameters include stoichiometric ratios, solvent choice (e.g., absolute ethanol for polar intermediates), and acid catalysis to drive the reaction to completion.

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via melting point analysis, thin-layer chromatography (TLC), and elemental analysis (C, H, N, S). Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, thiazole C=N ~1600 cm⁻¹) .

- NMR (¹H and ¹³C) confirms connectivity: the aldehyde proton appears as a singlet near δ 10 ppm, while thiazole protons resonate between δ 7–8 ppm. Aromatic protons in the benzaldehyde moiety show splitting patterns consistent with substitution .

Q. What crystallographic tools are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves atomic positions and thermal parameters, while ORTEP-3 generates graphical representations of the molecular structure . Validation tools like PLATON or CCDC software check for errors in hydrogen bonding, torsional angles, and packing efficiency .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may enhance coupling efficiency in thiazole-aryl bond formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Substituent tuning : Electron-withdrawing groups on the benzaldehyde ring increase electrophilicity, accelerating nucleophilic attack by the thiazole moiety .

Q. How are contradictions in spectroscopic data resolved during characterization?

Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) are addressed by:

- Dynamic effects : Rotameric equilibria or tautomerism in solution may cause unexpected splitting. Variable-temperature NMR can identify these phenomena.

- Computational validation : DFT calculations (e.g., Gaussian) simulate NMR chemical shifts and IR vibrations to cross-validate experimental data .

- Crystallographic correlation : Comparing solution-phase NMR data with solid-state SC-XRD structures resolves ambiguities in molecular conformation .

Q. What hydrogen-bonding patterns influence the crystallographic packing of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs:

- Dimer formation : The aldehyde oxygen may act as a hydrogen-bond acceptor with adjacent NH or OH groups, forming R₂²(8) motifs.

- Thiazole participation : The thiazole N atom often participates in C–H···N interactions, stabilizing layered packing. These patterns are visualized using Mercury software and quantified via Hirshfeld surface analysis .

Q. How does structural modification of the thiazole or benzaldehyde moieties affect bioactivity?

Structure-activity relationship (SAR) studies involve:

- Substituent variation : Introducing electron-donating groups (e.g., –OCH₃) on the benzaldehyde ring enhances π-π stacking with biological targets.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PRMT6 inhibition ). For example, bulky substituents on the thiazole ring may improve binding affinity by filling hydrophobic pockets .

- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) validate computational predictions .

Methodological Guidance

Q. What protocols are recommended for resolving disordered crystallographic data?

- Twinned data : Use SHELXL’s TWIN and BASF commands to model twin domains.

- Disordered solvent : Apply SQUEEZE (PLATON) to remove electron density from poorly modeled solvent molecules .

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution and reduce thermal motion artifacts .

Q. How are synthetic byproducts characterized in complex reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.